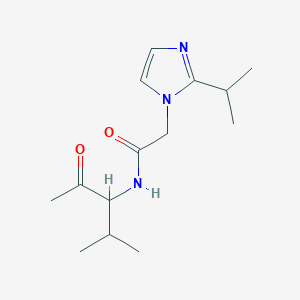![molecular formula C14H19N3O B7558131 N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine, also known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic and carcinogenic compound widely used in scientific research. MNNG is a nitrosourea derivative that induces DNA damage and mutations by alkylating DNA bases.
作用机制
MNNG induces DNA damage by alkylating DNA bases, primarily guanine. MNNG can form adducts with guanine at the O6, N7, and N3 positions. The O6-methylguanine adduct is the most mutagenic and carcinogenic, as it can mispair with thymine during DNA replication, leading to G:C to A:T transitions. MNNG can also induce DNA cross-links, which can cause DNA strand breaks and chromosomal aberrations.
Biochemical and Physiological Effects
MNNG can induce a wide range of biochemical and physiological effects in cells and animals. MNNG can cause DNA damage and mutations, leading to cell death, senescence, or malignant transformation. MNNG can also induce oxidative stress, inflammation, and immune responses. MNNG can affect various cellular processes, including DNA repair, cell cycle regulation, apoptosis, and autophagy.
实验室实验的优点和局限性
MNNG is a potent and versatile mutagenic and carcinogenic compound that can induce various types of DNA damage and mutations. MNNG is widely used in scientific research to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. However, MNNG has some limitations for lab experiments. MNNG is highly toxic and requires careful handling and disposal. MNNG can also induce DNA damage and mutations in non-target cells and tissues, leading to unwanted effects. MNNG can also induce DNA repair and adaptive responses, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for MNNG research. First, MNNG can be used to study the mechanisms of DNA repair and mutagenesis in different cell types and organisms. Second, MNNG can be used to generate mutant cell lines and animal models of cancer for drug discovery and preclinical studies. Third, MNNG can be used to develop new DNA damage and repair assays for diagnostic and therapeutic purposes. Fourth, MNNG can be used to investigate the role of DNA damage and mutations in aging, neurodegeneration, and other diseases. Fifth, MNNG can be used in combination with other DNA-damaging agents or targeted therapies to enhance their efficacy and selectivity. Overall, MNNG is a valuable tool for scientific research and has significant potential for future discoveries and applications.
合成方法
MNNG can be synthesized by reacting N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine'-nitro-N-nitrosoguanidine with sodium methoxide in methanol. The reaction produces MNNG as a yellow crystalline powder with a melting point of 112-114°C. MNNG is highly soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
科学研究应用
MNNG is widely used in scientific research to induce DNA damage and mutations in cells and animals. MNNG is used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. MNNG is also used to generate mutant cell lines and animal models of cancer. MNNG is a potent mutagenic and carcinogenic compound that can induce various types of DNA damage, including base modifications, strand breaks, and cross-links.
属性
IUPAC Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-15-12-5-8-18-9-6-12)17-7-3-2-4-14(17)16-11/h2-4,7,12,15H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECJZWHBGNNDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)
![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)